Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the reaction of ethyl bromoacetate with 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Thiols or amines.
Substitution: Amides or other esters.
Scientific Research Applications
Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiadiazole ring may play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
- Methyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Uniqueness
This compound is unique due to the presence of the cyclopropanecarboxamido group, which may impart distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique biological activities compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S2/c1-2-16-7(14)5-17-10-13-12-9(18-10)11-8(15)6-3-4-6/h6H,2-5H2,1H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOVXFFPXLWENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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